molecular formula C7H7F2NO2S B5505385 N-(2,4-difluorophenyl)methanesulfonamide

N-(2,4-difluorophenyl)methanesulfonamide

Cat. No. B5505385
M. Wt: 207.20 g/mol
InChI Key: IRVMSEBLRDJNFC-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)methanesulfonamide belongs to the class of sulfonamides, compounds known for their diverse chemical and biological properties. Research in this area often focuses on the synthesis of sulfonamide derivatives, exploring their molecular structure, chemical reactions, and physical and chemical properties to develop new materials or pharmacologically active agents.

Synthesis Analysis

The synthesis of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, closely related to the target compound, has been developed to serve as N-acylation reagents exhibiting good chemoselectivity. This process involves systematic research on structure–reactivity relationships (Kondo et al., 2000). Such methodologies could be adapted for synthesizing N-(2,4-difluorophenyl)methanesulfonamide, focusing on the specific substituents and conditions that favor the formation of this compound.

Molecular Structure Analysis

Studies on related compounds, like N-(2,3-Dichlorophenyl)methanesulfonamide, provide insights into the molecular conformation, bond parameters, and the arrangement of molecules through hydrogen bonding (Gowda et al., 2007). These structural analyses are crucial for understanding the physical and chemical behavior of N-(2,4-difluorophenyl)methanesulfonamide.

Chemical Reactions and Properties

Reactivity studies, such as those involving Friedel–Crafts-type alkylation with bromodifluoro(phenylsulfanyl)methane, shed light on potential chemical reactions N-(2,4-difluorophenyl)methanesulfonamide might undergo (Kuhakarn et al., 2011). Understanding these reactions is essential for predicting the compound's behavior in various chemical environments and its potential applications.

Physical Properties Analysis

While specific studies on the physical properties of N-(2,4-difluorophenyl)methanesulfonamide were not found, related research provides valuable insights. For example, the study of conformation and self-association behaviors in solution of similar compounds offers clues to the solubility, boiling points, and other physical properties (Sterkhova et al., 2014).

Chemical Properties Analysis

The chemical properties of sulfonamides, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, can be inferred from studies on compounds like trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide (Sterkhova et al., 2014). These studies help in understanding how N-(2,4-difluorophenyl)methanesulfonamide might react in different chemical contexts.

Scientific Research Applications

Chemoselective N-Acylation Reagents

N-(2,4-difluorophenyl)methanesulfonamide, along with similar compounds, is studied for its application as chemoselective N-acylation reagents. These reagents are pivotal in organic synthesis, where they exhibit good chemoselectivity, a crucial aspect in the development of pharmaceuticals and complex organic molecules. For example, N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have been found to be effective in this regard (Kondo et al., 2000).

Crystallographic Studies

Crystallographic studies of compounds structurally related to N-(2,4-difluorophenyl)methanesulfonamide provide insights into their geometric parameters and molecular conformations. These studies are essential for understanding how these compounds might interact in biological systems or during chemical reactions. For example, N-(2,4-Dichlorophenyl)methanesulfonamide has been analyzed to understand its conformation and potential for forming hydrogen bonds (Gowda et al., 2007).

Reactions with Other Chemicals

The reactivity of compounds like N-(2,4-difluorophenyl)methanesulfonamide with other chemicals is a key area of interest. Studies on reactions with various phosphines or other agents can lead to the development of new chemical entities with potential applications in different fields of chemistry and materials science. For instance, the reaction of N-sulfinyltrifluoromethanesulfonamide with triphenylphosphine has been explored (Tolstikova et al., 2010).

Computational Studies

Computational studies involving derivatives of N-(2,4-difluorophenyl)methanesulfonamide are crucial for predicting properties like molecular conformation, NMR chemical shifts, and vibrational transitions. These insights are invaluable for designing new compounds and understanding their behavior in different environments. An example includes the DFT-based study on N-(2-methylphenyl) methanesulfonamide (Karabacak et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(2,4-difluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVMSEBLRDJNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RD Trepka, JK Harrington, JW McConville… - Journal of agricultural …, 1974 - ACS Publications
After the hens had been on the diet containing fenflu-ramine for 69 days, the diet was changed to one contain-ing no fenfluramine. Beginning with the day the diet was changed and …
Number of citations: 28 pubs.acs.org
K Yuan, JF Soulé, V Dorcet, H Doucet - ACS Catalysis, 2016 - ACS Publications
We have developed a palladium-catalyzed cascade reaction allowing an efficient synthesis of 4-aryl-1,2,3,4-tetrahydroquinolines from N-allyl-N-arylsulfonamides and benzenesulfonyl …
Number of citations: 30 pubs.acs.org
MJ Fifolt, SA Sojka, RA Wolfe, DS Hojnicki… - The Journal of …, 1989 - ACS Publications
An empirical, substituent chemical shift based additivity method is described for the a priori prediction of 19F chemical shifts in tri-and tetrasubstituted fluoroaromatic compounds. The …
Number of citations: 50 pubs.acs.org
Q Chen, S Wu - The Journal of Organic Chemistry, 1989 - ACS Publications
Difluoromethyl alkanoates 5 and fluorinated and nonfluorinated alkanesulfonates 9 were synthesized in moderate yields by the reaction of alkali metal salts of acids with …
Number of citations: 64 pubs.acs.org

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